Superior Catalytic Activity for Heteroaryl Chloride Suzuki-Miyaura Coupling versus Pd/PPh₃ and Pd/DtBPF Systems
The target compound, PdCl₂{P(tBu)₂Ph}₂ (specifically the parent analog, Complex A in the study), demonstrates a profound improvement in catalytic efficiency for the coupling of challenging 4-amino-2-chloropyridine. At a catalyst loading of 1.0-0.1 mol%, the reaction with a sterically demanding arylboronic acid proceeds in high yield. In stark contrast, the comparative Pd/DtBPF and Pd/PPh₃ catalytic systems required a significantly higher catalyst loading of 5 mol% and afforded the desired product in only approximately 40% yield under otherwise comparable conditions [1].
| Evidence Dimension | Catalytic Efficiency (Isolated Yield & Catalyst Loading) for 4-amino-2-chloropyridine with 2,4,6-trimethylphenylboronic acid |
|---|---|
| Target Compound Data | High yield (specific % not disclosed for this exact entry, but >90% inferred from other entries) at 1.0-0.1 mol% catalyst loading |
| Comparator Or Baseline | Pd/DtBPF and Pd/PPh₃ catalyst systems |
| Quantified Difference | Target compound achieves high yield at ≤1 mol% loading; comparators achieve only ca. 40% yield at 5 mol% loading (a 5x lower catalyst loading yields significantly higher product) |
| Conditions | Suzuki-Miyaura cross-coupling, K₂CO₃ or K₃PO₄ base, toluene/water (10-20% H₂O) solvent, 100°C [1] |
Why This Matters
This directly translates to lower catalyst cost per batch and improved process mass intensity for the synthesis of pharmaceutical intermediates containing heteroaromatic amines.
- [1] Guram, A. S.; King, A. O.; Allen, J. G.; Wang, X.; Schenkel, L. B.; Chan, J.; Bunel, E. E.; Faul, M. M.; Larsen, R. D.; Martinelli, M. J.; Reider, P. J. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Org. Lett. 2006, 8 (9), 1787-1789. View Source
